N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ethoxyphenyl precursors under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine group reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,5-dimethylphenyl)-2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,5-dimethylphenyl)-2-{[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with different substituents.
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-4-26-17-8-6-5-7-16(17)19-22-20(24-23-19)27-12-18(25)21-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,25)(H,22,23,24) |
InChI Key |
SIUJPJCURMRFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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